1-Iodo-4-{2-[4-(octane-1-sulfonyl)phenyl]ethenyl}benzene
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Overview
Description
1-Iodo-4-{2-[4-(octane-1-sulfonyl)phenyl]ethenyl}benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with an iodine atom and a styrene-like moiety, which is further functionalized with an octane-1-sulfonyl group
Preparation Methods
The synthesis of 1-Iodo-4-{2-[4-(octane-1-sulfonyl)phenyl]ethenyl}benzene typically involves multiple steps:
Electrophilic Aromatic Substitution: The initial step often involves the iodination of a benzene derivative.
Friedel-Crafts Acylation:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-Iodo-4-{2-[4-(octane-1-sulfonyl)phenyl]ethenyl}benzene undergoes various chemical reactions:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form the corresponding sulfide.
Coupling Reactions: The ethenyl group can participate in coupling reactions such as Heck or Suzuki coupling, forming more complex aromatic systems.
The major products formed depend on the specific reagents and conditions used in these reactions.
Scientific Research Applications
1-Iodo-4-{2-[4-(octane-1-sulfonyl)phenyl]ethenyl}benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe in biological studies to investigate the interactions of aromatic compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-Iodo-4-{2-[4-(octane-1-sulfonyl)phenyl]ethenyl}benzene involves its interaction with various molecular targets:
Electrophilic Substitution: The iodine atom can act as an electrophile, facilitating substitution reactions.
Sulfonyl Group Interactions: The octane-1-sulfonyl group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function.
These interactions are crucial for the compound’s reactivity and applications.
Comparison with Similar Compounds
1-Iodo-4-{2-[4-(octane-1-sulfonyl)phenyl]ethenyl}benzene can be compared with similar compounds such as:
1-Bromo-4-{2-[4-(octane-1-sulfonyl)phenyl]ethenyl}benzene: Similar structure but with a bromine atom instead of iodine.
1-Iodo-4-{2-[4-(hexane-1-sulfonyl)phenyl]ethenyl}benzene: Similar structure but with a shorter alkyl chain.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Properties
CAS No. |
650597-43-6 |
---|---|
Molecular Formula |
C22H27IO2S |
Molecular Weight |
482.4 g/mol |
IUPAC Name |
1-[2-(4-iodophenyl)ethenyl]-4-octylsulfonylbenzene |
InChI |
InChI=1S/C22H27IO2S/c1-2-3-4-5-6-7-18-26(24,25)22-16-12-20(13-17-22)9-8-19-10-14-21(23)15-11-19/h8-17H,2-7,18H2,1H3 |
InChI Key |
DVSDVMQNAPYYPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)I |
Origin of Product |
United States |
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